molecular formula C12H22MgO4 B13796360 Dihexanoic acid magnesium salt

Dihexanoic acid magnesium salt

Katalognummer: B13796360
Molekulargewicht: 254.61 g/mol
InChI-Schlüssel: FKZRUGSMXUERAD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihexanoic acid magnesium salt, also known as magnesium caproate, is a chemical compound with the molecular formula C12H22MgO4. It is formed by the reaction of hexanoic acid (caproic acid) with magnesium. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihexanoic acid magnesium salt can be synthesized through the reaction of hexanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or water, to facilitate the formation of the salt. The general reaction is as follows:

2C6H12O2+Mg(OH)2(C6H11O2)2Mg+2H2O2C_6H_{12}O_2 + Mg(OH)_2 \rightarrow (C_6H_{11}O_2)_2Mg + 2H_2O 2C6​H12​O2​+Mg(OH)2​→(C6​H11​O2​)2​Mg+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of magnesium oxide and hexanoic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dihexanoic acid magnesium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form magnesium hexanoate.

    Reduction: Reduction reactions can convert the compound back to its constituent hexanoic acid and magnesium.

    Substitution: The magnesium ion in the compound can be substituted with other metal ions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include magnesium hexanoate, hexanoic acid, and various substituted metal salts, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dihexanoic acid magnesium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dihexanoic acid magnesium salt involves the release of magnesium ions, which play a crucial role in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The compound’s effects are mediated through its interaction with cellular pathways and molecular targets, including ion channels and transporters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexanoic acid: A precursor to dihexanoic acid magnesium salt, known for its use in flavorings and fragrances.

    Magnesium acetate: Another magnesium salt with similar applications but different chemical properties.

    Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.

Uniqueness

This compound is unique due to its specific combination of hexanoic acid and magnesium, which imparts distinct chemical and physical properties. Its solubility, reactivity, and biological activity differ from other magnesium salts, making it suitable for specialized applications in various fields .

Eigenschaften

Molekularformel

C12H22MgO4

Molekulargewicht

254.61 g/mol

IUPAC-Name

magnesium;hexanoate

InChI

InChI=1S/2C6H12O2.Mg/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2

InChI-Schlüssel

FKZRUGSMXUERAD-UHFFFAOYSA-L

Kanonische SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.